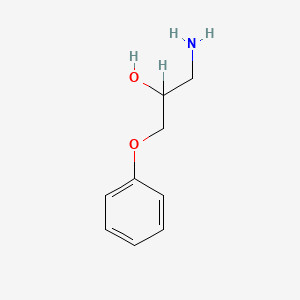

1-(2,2-Diethoxyethyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

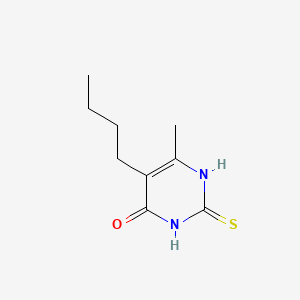

1-(2,2-Diethoxyethyl)piperazine (1-DEEP) is a synthetic compound that has been used in a variety of scientific applications. It is a derivative of piperazine, an organic compound found in many natural products. 1-DEEP is used as a reactant and reagent in organic synthesis, and as a substrate for enzymatic reactions. It is also used in the study of biochemical and physiological processes, and has been investigated for its potential applications in drug delivery and drug discovery.

Scientific Research Applications

Radiopharmaceutical Development

1-(2,2-Diethoxyethyl)piperazine analogues have been explored for potential use as positron emission tomography (PET) radiotracers, particularly in the context of oncology. Efforts have been focused on creating analogues with reduced lipophilicity to enhance their utility in therapeutic and diagnostic applications. For example, compound (-)-(S)-9, an analogue with σ(2)-selectivity and moderate lipophilicity, has shown potential due to its minimal antiproliferative activity, making it a candidate for tumor cell entry without significant adverse effects (Abate et al., 2011).

Antiviral Drug Development

Piperazine derivatives have been synthesized and evaluated for their efficacy against HIV-1 reverse transcriptase, an essential enzyme in the HIV replication process. These efforts have led to the discovery of bis(heteroaryl)piperazines (BHAPs), which are significantly more potent than their predecessors in inhibiting the HIV-1 reverse transcriptase enzyme. This research has paved the way for the development of novel non-nucleoside reverse transcriptase inhibitors (Romero et al., 1994).

Serotonin Antagonist Development

Research has been conducted on analogues of 1-(2-Methoxyphenyl)piperazine for their potential as serotonin antagonists, specifically targeting the 5-HT1A serotonin receptor. Structural modifications to these compounds have been studied to improve their selectivity and affinity, leading to the development of compounds with high affinity for 5-HT1A sites and significant selectivity over other receptor sites (Raghupathi et al., 1991).

Carbon Dioxide Capture

Concentrated, aqueous solutions of piperazine, including this compound analogues, have been investigated for their potential in carbon dioxide capture. Piperazine's resistance to thermal degradation and oxidation, compared to other amines, makes it a promising solvent for CO2 absorption/stripping processes. This attribute allows for the use of higher temperatures and pressures in the stripper, potentially leading to energy savings in carbon capture processes (Freeman et al., 2010).

Mechanism of Action

While the specific mechanism of action for “1-(2,2-Diethoxyethyl)piperazine” is not mentioned in the search results, it’s worth noting that piperazine compounds, in general, mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Safety and Hazards

Properties

IUPAC Name |

1-(2,2-diethoxyethyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-3-13-10(14-4-2)9-12-7-5-11-6-8-12/h10-11H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGGJFCLQZMVGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1CCNCC1)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372034 |

Source

|

| Record name | 1-(2,2-diethoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82516-06-1 |

Source

|

| Record name | 1-(2,2-diethoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82516-06-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)

![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)